molecular formula C15H18F3NO4 B3089452 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid CAS No. 119349-14-3

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid

Cat. No.: B3089452
CAS No.: 119349-14-3
M. Wt: 333.3 g/mol
InChI Key: SHMWDGGGZHFFRC-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl ring. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propionic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propionic acid moiety. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butoxycarbonylamino-3-(4-methoxy-3-trifluoromethyl-phenyl)-propionic acid
  • 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-butanoic acid
  • 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acetic acid

Uniqueness

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid is unique due to its specific combination of the Boc protecting group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMWDGGGZHFFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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